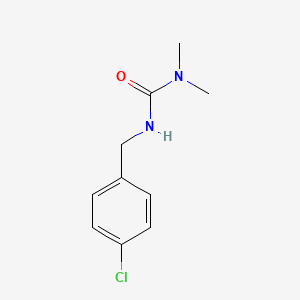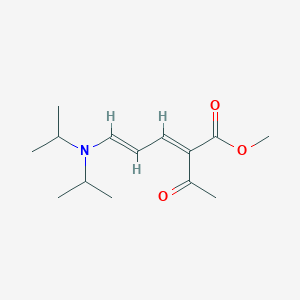![molecular formula C17H18I2O2 B5162524 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5162524.png)
1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene), also known as DIPEB, is a compound that belongs to the family of bis(aryl)iodonium salts. This compound has gained significant attention in the field of organic synthesis due to its unique properties, including its ability to act as a mild oxidant and a source of aryl radicals.
Mécanisme D'action
The mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) involves the transfer of an aryl group from the iodonium salt to the substrate, resulting in the formation of an aryl radical. This aryl radical can then undergo various reactions, such as addition, substitution, or coupling, to form the desired product. 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) can also act as a mild oxidant, facilitating the oxidation of various substrates.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene). However, studies have shown that it is relatively non-toxic and has low environmental impact. It is important to note that 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) should only be used in a well-ventilated area and with appropriate safety measures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) is its mildness, which allows for selective reactions and avoids over-oxidation of the substrate. It is also relatively easy to handle and has a long shelf life. However, 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) has some limitations, including its cost and limited availability. It is also sensitive to moisture and air, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for the use of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) in organic synthesis. One area of interest is the development of new synthetic methodologies using 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) as a reagent. Another area of research is the use of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) in the synthesis of complex natural products and pharmaceuticals. Furthermore, there is potential for the use of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) in materials science, such as the synthesis of polymers and nanoparticles.
Conclusion:
In summary, 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) is a compound with unique properties that make it a valuable reagent in organic synthesis. Its mildness, selectivity, and versatility make it a useful tool for the synthesis of various organic compounds. Although there is limited information available on its biochemical and physiological effects, it is relatively non-toxic and has low environmental impact. The future directions for the use of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) in organic synthesis are promising, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) involves the reaction of 4-iodophenol with 1,5-dibromopentane in the presence of potassium carbonate and copper powder. The resulting intermediate is then treated with iodine and potassium hydroxide to obtain 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene). This method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) has been extensively used in organic synthesis as a mild oxidant and a source of aryl radicals. It has been used in the synthesis of various organic compounds, including natural products, pharmaceuticals, and materials. 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) has also been used in the development of new synthetic methodologies, such as the synthesis of aryl ethers and aryl sulfides.
Propriétés
IUPAC Name |
1-iodo-4-[5-(4-iodophenoxy)pentoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18I2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNZUKUJIGJGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCOC2=CC=C(C=C2)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(dibenzylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5162452.png)
![5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5162457.png)
![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5162464.png)
![2-(2-fluorobenzyl)-6-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5162472.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B5162481.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5162503.png)
![4,4'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}dimorpholine](/img/structure/B5162505.png)
![3-[(isopropoxycarbonyl)amino]phenyl hydroxy(3-methylphenyl)carbamate](/img/structure/B5162515.png)

![5-[(butylamino)methylene]-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5162521.png)
![N,N-diethyl-2-[phenyl(propyl)phosphoryl]acetamide](/img/structure/B5162532.png)

![N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5162538.png)
